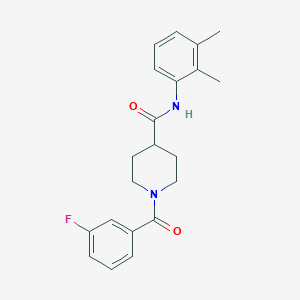
2,2-diphenyl-N'-propionylcyclopropanecarbohydrazide
描述
2,2-diphenyl-N'-propionylcyclopropanecarbohydrazide, commonly known as DPPCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
作用机制
The mechanism of action of DPPCC varies depending on its application. In cancer cells, DPPCC inhibits the activity of histone deacetylase enzymes, leading to the induction of apoptosis. In bacteria, DPPCC disrupts the cell membrane, leading to cell death. In plants, DPPCC promotes root growth and enhances drought tolerance by regulating the expression of genes involved in these processes.
Biochemical and Physiological Effects:
DPPCC has been found to have low toxicity and is generally safe for use in various applications. However, studies have shown that high doses of DPPCC can cause liver and kidney damage in animals. Therefore, it is important to use DPPCC in appropriate doses and to follow safety guidelines.
实验室实验的优点和局限性
One of the main advantages of using DPPCC in lab experiments is its high purity and yield. The synthesis method is simple and efficient, and the product can be obtained with high purity. However, one of the limitations of using DPPCC is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on DPPCC. In medicine, further studies are needed to determine the efficacy of DPPCC as an anticancer agent in vivo. In agriculture, more research is needed to determine the optimal doses and application methods for using DPPCC as a herbicide and plant growth regulator. In materials science, further studies are needed to explore the potential use of DPPCC as a building block for the synthesis of novel materials.
Conclusion:
In conclusion, DPPCC is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. The synthesis method is simple and efficient, and the product can be obtained with high purity. DPPCC has shown promising results as an anticancer and antibacterial agent, herbicide, plant growth regulator, and building block for the synthesis of novel materials. However, further studies are needed to determine the optimal doses and application methods for using DPPCC in various fields.
科学研究应用
DPPCC has been extensively studied for its potential applications in various fields. In medicine, DPPCC has shown promising results as an anticancer agent. It has been found to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylase enzymes. DPPCC has also been studied for its potential use as an antibacterial agent. It has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
In agriculture, DPPCC has been studied for its potential use as a herbicide. It has shown activity against various weed species and has been found to be safe for use in crops. DPPCC has also been studied for its potential use as a plant growth regulator. It has been found to promote root growth and enhance drought tolerance in plants.
In materials science, DPPCC has been studied for its potential use as a building block for the synthesis of novel materials. It has been found to have excellent thermal stability and can be used to synthesize polymers with unique properties.
属性
IUPAC Name |
2,2-diphenyl-N'-propanoylcyclopropane-1-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-17(22)20-21-18(23)16-13-19(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEYNAHZNHISSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4688593.png)
![2-(4-chloro-5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4688606.png)

![1-(2-buten-1-yl)-3-tert-butyl-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4688612.png)
![[4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B4688618.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B4688620.png)
![N-(3-chlorophenyl)-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4688621.png)
![2-(4-methoxyphenyl)-2-oxoethyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate](/img/structure/B4688622.png)



![(3aR,7aS)-2-[2-(difluoromethoxy)-4-methylphenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4688654.png)
![N-(3-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4688663.png)
